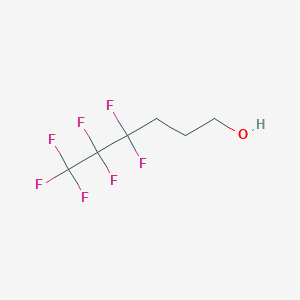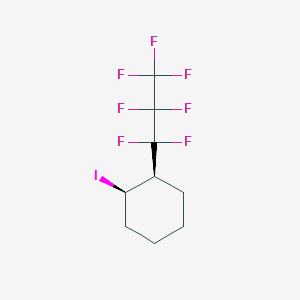
Acide 4-hydroxy-3-(trifluorométhyl)benzoïque
Vue d'ensemble
Description
The compound of interest, 4-hydroxy-3-(trifluoromethyl)benzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a hydroxy group at the fourth position and a trifluoromethyl group at the third position on the benzene ring. This compound is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from related compounds discussed in the literature.
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves the functionalization of a pre-existing benzoic acid or its precursors. For example, the preparation of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid using chloroform and triethyl ammonium chloride as a phase transfer catalyst indicates a method that could potentially be adapted for the synthesis of 4-hydroxy-3-(trifluoromethyl)benzoic acid . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives from nitro derivatives suggests a pathway that might be relevant if starting from 3-nitro-4-hydroxybenzoic acid and introducing a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the X-ray structure of 3-SF5-C6H4-COOH provides insights into the arrangement of substituents around the benzene ring, which could be similar to the structure of 4-hydroxy-3-(trifluoromethyl)benzoic acid . The presence of electron-withdrawing groups like trifluoromethyl affects the electron density of the aromatic ring and can influence the reactivity of the compound.
Chemical Reactions Analysis
Benzoic acid derivatives participate in various chemical reactions, often influenced by their functional groups. The reactivity of the hydroxy and carboxylic acid groups in 4-hydroxy-3-(trifluoromethyl)benzoic acid would be expected to be similar to that of other hydroxybenzoic acids. For example, the ability to form hydrogen bonds is demonstrated by a compound with a carboxylic acid group in the study of a mesogen with a thermotropic cubic phase . The presence of the trifluoromethyl group could enhance the acidity of the carboxylic acid due to its electron-withdrawing nature.
Physical and Chemical Properties Analysis
The physical properties of benzoic acid derivatives, such as melting and boiling points, solubility, and phase behavior, are influenced by their molecular structure. The study of a mesogen with a thermotropic cubic phase shows how the introduction of fluorinated chains can affect the phase behavior of a compound . The chemical properties, such as acidity and reactivity in chemical reactions, are also determined by the functional groups present in the molecule. The trifluoromethyl group in 4-hydroxy-3-(trifluoromethyl)benzoic acid would likely increase the compound's acidity compared to its non-fluorinated analogs.
Applications De Recherche Scientifique
Synthèse chimique
L'acide 4-hydroxy-3-(trifluorométhyl)benzoïque est utilisé en synthèse chimique . Il joue un rôle crucial dans la synthèse des 4-(trifluorométhyl)benzoates de salicylanilide via un couplage N,N'-dicyclohexylcarbodiimide dans du N,N-diméthylformamide sec . Ce processus est important dans la production de divers composés organiques.
Étalon interne en analyse GC/MS
Ce composé est utilisé comme étalon interne lors de l'analyse ultra-trace des acides carboxyliques aromatiques fluorés par la méthode GC/MS . La méthode GC/MS (chromatographie en phase gazeuse/spectrométrie de masse) est un outil puissant pour l'analyse des composés organiques, et l'this compound sert de point de référence fiable.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
4-hydroxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRVZQEDJVWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944627 | |
| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220239-68-9 | |
| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)



![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)

